molecular formula C13H13N3O B13699643 1-(2-Phenoxyphenyl)guanidine

1-(2-Phenoxyphenyl)guanidine

Cat. No.: B13699643
M. Wt: 227.26 g/mol
InChI Key: JUNKLMXNZQXTJW-UHFFFAOYSA-N
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Description

1-(2-Phenoxyphenyl)guanidine is a chemical compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form strong hydrogen bonds. This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a guanidine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(2-Phenoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-phenoxyaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 2-phenoxyaniline to yield the target compound. Industrial production methods often employ catalytic guanylation reactions using carbodiimides and amines, which provide a more efficient and scalable route for synthesis .

Chemical Reactions Analysis

1-(2-Phenoxyphenyl)guanidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Phenoxyphenyl)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form strong hydrogen bonds and ionic interactions with target molecules, leading to inhibition or activation of specific pathways. For example, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites .

Comparison with Similar Compounds

1-(2-Phenoxyphenyl)guanidine can be compared with other guanidine derivatives such as:

    1-(2-Methoxyphenyl)guanidine: Similar structure but with a methoxy group instead of a phenoxy group, leading to different chemical and biological properties.

    1-(2-Chlorophenyl)guanidine:

    1-(2-Nitrophenyl)guanidine:

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

2-(2-phenoxyphenyl)guanidine

InChI

InChI=1S/C13H13N3O/c14-13(15)16-11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9H,(H4,14,15,16)

InChI Key

JUNKLMXNZQXTJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2N=C(N)N

Origin of Product

United States

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